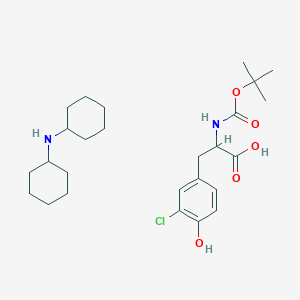
Boc-DL-Tyr(3-Cl)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Tyr(3-Cl)-OH.DCHA is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized in the development of pharmaceuticals and biochemical research. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 3-chloro substitution on the tyrosine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(3-Cl)-OH.DCHA typically involves the protection of the amino group of tyrosine with a Boc group, followed by the introduction of a 3-chloro substituent. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps, including the protection of functional groups, coupling reactions, and purification.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr(3-Cl)-OH.DCHA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The 3-chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tyrosine derivatives.
Scientific Research Applications
Boc-DL-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is employed in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of Boc-DL-Tyr(3-Cl)-OH.DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The 3-chloro substitution can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-DL-Tyr(3-Cl)-OH: Similar to Boc-DL-Tyr(3-Cl)-OH.DCHA but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-DL-Tyr-OH: Lacks the 3-chloro substitution, making it less reactive in certain reactions.
Boc-DL-Tyr(3-I)-OH: Contains an iodine substitution instead of chlorine, which can alter its chemical properties.
Uniqueness
This compound is unique due to its specific combination of the Boc protecting group and the 3-chloro substitution. This combination provides a balance of stability and reactivity, making it a valuable tool in peptide synthesis and biochemical research.
Properties
Molecular Formula |
C26H41ClN2O5 |
|---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |
InChI Key |
CRXKGJXRIDLZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















